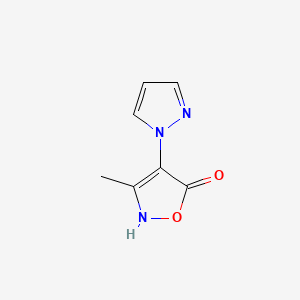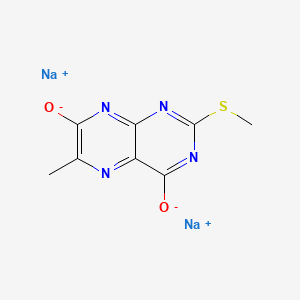
4-(Pyrazin-2-YL)thiazol-2-amine
描述
4-(Pyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrazine and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
作用机制
Target of Action
The primary target of 4-(Pyrazin-2-YL)thiazol-2-amine is mild steel. It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound’s role is to prevent the corrosion of mild steel, which is widely used in various industries such as metallurgy, machinery, power, and chemical industries .
Mode of Action
This compound interacts with its target, mild steel, by adhering to the steel surface. This adherence forms a protective layer on the steel surface, which inhibits corrosion . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .
Biochemical Pathways
It is known that the compound’s inhibitory effect against mild steel corrosion is investigated via weight loss methods, electrochemical measurements, and surface analyses . Quantum chemistry calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .
Result of Action
The result of the action of this compound is the significant reduction of corrosion in mild steel. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
Action Environment
The action of this compound is influenced by the environment in which it is used. Specifically, the compound has been evaluated as a corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions . The compound’s action, efficacy, and stability may vary under different environmental conditions, such as changes in pH, temperature, or concentration of the compound .
生化分析
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction between 2-bromoacetophenone and thioamide in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(Pyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
4-(Pyrazin-2-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of corrosion inhibitors and other materials.
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Another related compound with different substituents on the thiazole ring.
Uniqueness
4-(Pyrazin-2-yl)thiazol-2-amine is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
属性
IUPAC Name |
4-pyrazin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-6(4-12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOTRTXCBNEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699060 | |
| Record name | 4-(Pyrazin-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19847-11-1 | |
| Record name | 4-(Pyrazin-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrazin-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


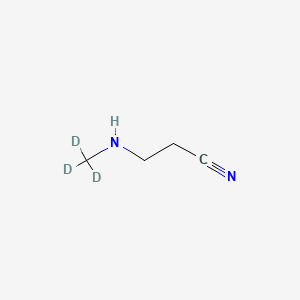

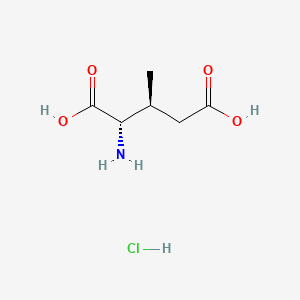
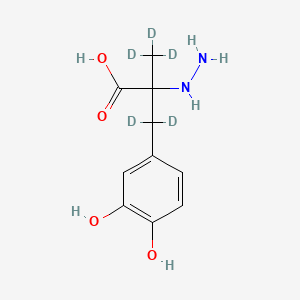
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)
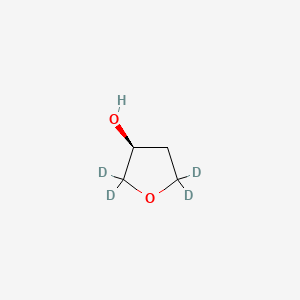
![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)
